2-Chloro-N-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-YL}acetamide
Overview
Description
2-Chloro-N-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-YL}acetamide is a synthetic organic compound with the molecular formula C10H14ClN3O3 and a molecular weight of 259.69 g/mol This compound is characterized by its spirocyclic structure, which includes a diazaspirodecane core with chloroacetamide and dioxo functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-YL}acetamide typically involves the reaction of a spirocyclic amine with chloroacetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is maintained at low temperatures to prevent side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve efficient and cost-effective production. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-YL}acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Oxidation and Reduction: The dioxo groups can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary or secondary amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved with sodium hydroxide or potassium hydroxide solutions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide can be used, while reducing agents might include sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted acetamides with various functional groups depending on the nucleophile used.
Hydrolysis: Carboxylic acids and amines.
Oxidation and Reduction: Products would vary based on the specific redox reaction and conditions employed.
Scientific Research Applications
2-Chloro-N-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-YL}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Mechanism of Action
The mechanism of action of 2-Chloro-N-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-YL}acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The chloroacetamide moiety may act as an electrophile, reacting with nucleophilic sites on biomolecules, potentially leading to inhibition of enzymes or disruption of cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)acetic acid: Shares the spirocyclic core but differs in functional groups.
N-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide: Lacks the chloro substituent, which may affect its reactivity and biological activity.
Uniqueness
2-Chloro-N-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-YL}acetamide is unique due to its specific combination of functional groups and spirocyclic structure.
Properties
IUPAC Name |
2-chloro-N-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O3/c11-6-7(15)13-14-8(16)10(12-9(14)17)4-2-1-3-5-10/h1-6H2,(H,12,17)(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKWFLLIJCWXGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)NC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401190933 | |
Record name | 2-Chloro-N-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401190933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
568574-78-7 | |
Record name | 2-Chloro-N-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=568574-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401190933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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